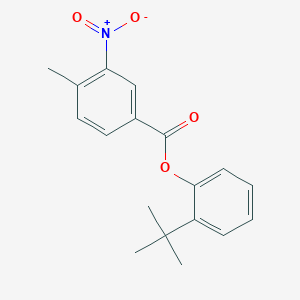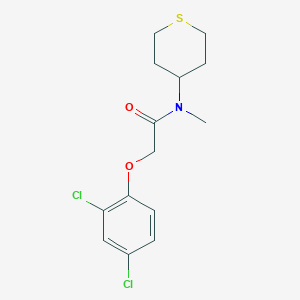![molecular formula C18H16ClFN2 B5660241 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, often involves multi-step chemical reactions. One study reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to a novel access to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. This process was characterized by extensive NMR spectroscopy, offering an unexpected pathway to these compounds (Fretz, Gaugler, & Schneider, 2000). Another study presented a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, showcasing the potential versatility in synthesizing quinoline derivatives (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, is often elucidated using advanced spectroscopic techniques. The determination of crystal structure through X-ray diffraction is crucial for understanding the molecular conformation, which influences the compound's chemical behavior and interactions. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined, highlighting the importance of structural analysis in the development of quinoline derivatives (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).
Chemical Reactions and Properties
Quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, participate in a variety of chemical reactions that can modify their chemical properties. These reactions include nucleophilic substitutions, cycloadditions, and other transformations that enable the synthesis of a wide range of structurally diverse compounds. For example, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrated the reactivity and versatility of quinoline derivatives in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure and can be studied through various analytical techniques. The analysis of structural and optical properties of quinoline derivatives thin films, for example, provides insights into their polycrystalline nature and nanocrystalline behavior upon thermal deposition. Such studies are essential for understanding the material properties of quinoline derivatives, including their stability and reactivity (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are central to their applications and functionality. These properties can be modified through chemical synthesis, leading to compounds with desirable characteristics. The study of synthesis, spectral analysis, and quantum chemical studies on molecules such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs highlights the significance of chemical reactivity and molecular geometry in determining the compounds' chemical properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
属性
IUPAC Name |
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c1-12-10-18(22-17-11-14(19)4-7-16(12)17)21-9-8-13-2-5-15(20)6-3-13/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZORVQPDBNGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)
![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)
![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)